1,3,4-Oxadiazole-2-sulfonamide
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Overview
Description
1,3,4-Oxadiazole-2-sulfonamide is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ringThe presence of the sulfonamide group enhances its solubility and biological activity, making it a valuable scaffold in drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,4-Oxadiazole-2-sulfonamide can be synthesized through various methods. One common approach involves the cyclization of acyl hydrazides with sulfonyl chlorides under basic conditions. For example, the reaction of an acyl hydrazide with a sulfonyl chloride in the presence of a base such as triethylamine can yield the desired oxadiazole sulfonamide .
Another method involves the use of N-isocyaniminotriphenylphosphorane (NIITP) as a reagent for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids. This one-pot synthesis-functionalization strategy allows for the streamlined access to the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3,4-Oxadiazole-2-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the presence of the sulfonamide group, which can act as a nucleophile or electrophile depending on the reaction conditions .
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or aryl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted oxadiazole compounds. These products have diverse applications in medicinal chemistry and material science .
Scientific Research Applications
Chemistry: It serves as a valuable building block for the synthesis of complex organic molecules and materials.
Biology: The compound exhibits significant antibacterial, antifungal, and antiviral activities, making it a potential candidate for the development of new antimicrobial agents
Medicine: It has shown promising anticancer, anti-inflammatory, and antidiabetic activities. .
Mechanism of Action
The mechanism of action of 1,3,4-oxadiazole-2-sulfonamide involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as carbonic anhydrase, thymidylate synthase, and histone deacetylase (HDAC), leading to the disruption of key cellular processes
Apoptosis Induction: It can induce apoptosis in cancer cells by targeting proteins involved in cell proliferation and survival, such as B-cell lymphoma 2 (BCL-2) and focal adhesion kinase (FAK)
Pathway Modulation: The compound can modulate various signaling pathways, including the NF-kB signaling pathway and the telomerase activity pathway, to exert its biological effects
Comparison with Similar Compounds
1,3,4-Oxadiazole-2-sulfonamide can be compared with other similar compounds, such as 1,2,4-oxadiazole and 1,3,4-thiadiazole derivatives:
1,2,4-Oxadiazole: This isomer has similar biological activities but differs in its chemical stability and reactivity. .
1,3,4-Thiadiazole: This compound contains a sulfur atom instead of an oxygen atom in the ring. .
The uniqueness of this compound lies in its combination of the oxadiazole ring and the sulfonamide group, which enhances its solubility, stability, and biological activity .
Biological Activity
1,3,4-Oxadiazole-2-sulfonamide is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic effects, supported by recent research findings and case studies.
Overview of 1,3,4-Oxadiazole Derivatives
The 1,3,4-oxadiazole core is recognized for its versatility in drug design. Its derivatives have been synthesized and evaluated for various biological activities. The structural characteristics of the oxadiazole ring contribute to its interaction with biological targets, making it an attractive scaffold for developing new therapeutics.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of 1,3,4-oxadiazole derivatives. The compound exhibits significant activity against a range of pathogens, including bacteria and fungi.
Table 1: Antimicrobial Activity of Selected 1,3,4-Oxadiazole Derivatives
Research indicates that compounds like 5c and 5d not only show excellent antibacterial activity but also exhibit lower MIC values compared to standard antibiotics like amoxicillin and gentamicin . Furthermore, studies have highlighted the effectiveness of these derivatives against resistant strains of bacteria.
Anti-inflammatory Activity
The anti-inflammatory potential of oxadiazole derivatives has been extensively studied. Several compounds have shown promising results in inhibiting inflammatory responses.
Table 2: Anti-inflammatory Activity of Selected Compounds
Compounds 5c and 5d demonstrated significant anti-inflammatory activity with IC50 values lower than that of diclofenac, a commonly used anti-inflammatory drug . This suggests that oxadiazole derivatives could serve as effective alternatives in managing inflammatory conditions.
Anticancer Activity
The anticancer properties of 1,3,4-oxadiazole derivatives have also been explored. Certain compounds have shown significant inhibitory effects on cancer cell lines.
Case Study: Anticancer Effects
In a study conducted by Alam et al., compounds 3a and 3b were evaluated for their anticancer activity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The results indicated that these compounds exhibited IC50 values significantly lower than standard chemotherapy agents like Tamoxifen and 5-Fluorouracil .
Antidiabetic Activity
Recent investigations have also focused on the antidiabetic properties of oxadiazole derivatives. Some compounds have been identified as potential inhibitors of α-glucosidase.
Table 3: Antidiabetic Activity
Compound 20 showed promising inhibitory activity against α-glucosidase with an IC50 value indicating potential for further development as an antidiabetic agent .
Properties
CAS No. |
90774-48-4 |
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Molecular Formula |
C2H3N3O3S |
Molecular Weight |
149.13 g/mol |
IUPAC Name |
1,3,4-oxadiazole-2-sulfonamide |
InChI |
InChI=1S/C2H3N3O3S/c3-9(6,7)2-5-4-1-8-2/h1H,(H2,3,6,7) |
InChI Key |
HNUANCKZAPZYAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=C(O1)S(=O)(=O)N |
Origin of Product |
United States |
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